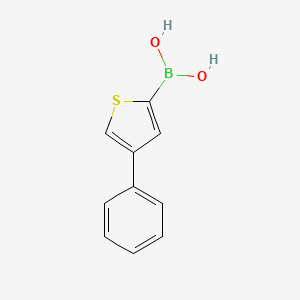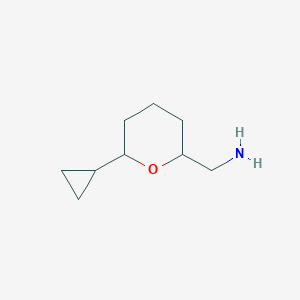![molecular formula C12H10Cl2N4O2S B2852960 N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 721898-67-5](/img/structure/B2852960.png)
N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C12H10Cl2N4O2S and its molecular weight is 345.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of acetamide, focusing on their chemical properties and structural elucidation. These studies involve the design and synthesis of new molecules with specific functional groups, aiming to explore their chemical behavior and potential applications in pharmaceuticals and material science. The synthesis processes often involve multi-step reactions, including cyclocondensation, esterification, and reactions with different electrophiles, to obtain the target molecules with desired properties (Nafeesa et al., 2017).
Pharmacological Evaluation
Some of the synthesized acetamide derivatives have been evaluated for their pharmacological potential, including antibacterial, antiviral, and enzymatic inhibition activities. These evaluations aim to identify compounds with significant biological activities that could lead to the development of new therapeutic agents. For example, studies have assessed the antibacterial properties against various bacterial strains and examined the compounds' enzyme inhibition capabilities, providing insights into their potential as bioactive molecules (Jenepha Mary et al., 2022).
Molecular Docking and Cytotoxicity Studies
Molecular docking and cytotoxicity studies are conducted to understand the interaction between synthesized compounds and biological targets, such as enzymes or cellular components. These studies help to predict the binding affinity and mechanism of action of the compounds, offering valuable information for drug design and development. Cytotoxicity assays assess the potential toxicity of the compounds to healthy cells, an important factor in evaluating their safety as therapeutic agents (Siddiqui et al., 2014).
Chemiluminescence and Material Science Applications
Research into the chemiluminescence properties of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to acetamide derivatives, explores their potential applications in material science, such as in the development of novel chemiluminescent materials. These studies investigate the compounds' ability to emit light upon chemical reaction, which could have applications in bioimaging, diagnostics, and sensor technologies (Watanabe et al., 2010).
Eigenschaften
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-4-7(13)2-3-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHUQURNCZJWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)

![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)


